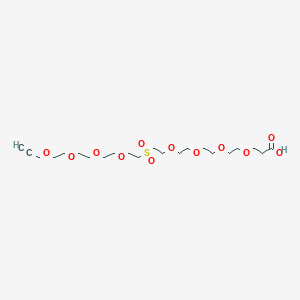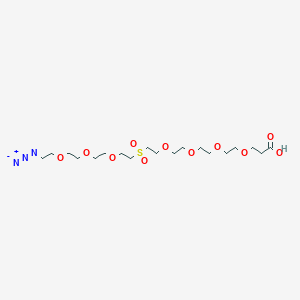
Hydroxyitraconazole
Descripción general
Descripción
Mecanismo De Acción
El mecanismo de acción del Hidroxi Itraconazol implica la inhibición de la familia de enzimas citocromo P450. Esta inhibición ocurre cuando el Hidroxi Itraconazol se une al hierro hemo presente en la enzima citocromo P450, interrumpiendo su capacidad para unirse a su sustrato. Esto lleva a la inhibición del metabolismo de fármacos, xenobióticos y contaminantes ambientales .
Análisis Bioquímico
Biochemical Properties
Hydroxyitraconazole is a potent inhibitor of CYP3A, an enzyme involved in drug metabolism . The concentration and time-dependent changes in the hepatic availability of itraconazole were evaluated in rats after oral doses, and it was found that this compound, formed by intestinal CYP3A, controls the time course of hepatic CYP3A inhibition .
Cellular Effects
This compound has been shown to have antitumor properties. In studies of esophageal cancer, it was found to inhibit cell proliferation and induce G1-phase cell-cycle arrest . In non-small cell lung cancer, itraconazole and this compound demonstrated concentration-dependent early antivascular, metabolic, and antitumor effects .
Molecular Mechanism
This compound is formed by the action of the enzyme CYP3A4 on itraconazole . It is a potent inhibitor of CYP3A, controlling the time course of hepatic CYP3A inhibition . This suggests that this compound exerts its effects at the molecular level by inhibiting the enzyme CYP3A .
Temporal Effects in Laboratory Settings
The effects of itraconazole and this compound have been studied over time in laboratory settings. It was found that the hepatic availability of itraconazole increased from 0.2 to 1.0 during the absorption phase, reflecting the time course of hepatic CYP3A inhibition . This suggests that this compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of itraconazole and this compound have been studied at different dosages. It was found that the hepatic availability of itraconazole increased with increasing doses, suggesting that this compound may have dose-dependent effects .
Metabolic Pathways
This compound is formed by the action of the enzyme CYP3A4 on itraconazole . This suggests that it is involved in the metabolic pathway of itraconazole, which is metabolized by CYP3A4 .
Transport and Distribution
It is known that itraconazole and this compound are distributed throughout the body, and it is likely that this compound follows a similar distribution pattern .
Subcellular Localization
Given its role as a metabolite of itraconazole and its involvement in the inhibition of the enzyme CYP3A, it is likely that it is localized in the cytoplasm where CYP3A is found .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Hidroxi Itraconazol se sintetiza como un metabolito del Itraconazol. La preparación implica la hidroxilación del Itraconazol, que puede lograrse a través de varias reacciones químicas . Las rutas sintéticas específicas y las condiciones de reacción a menudo son propiedad privada y pueden variar según el fabricante.
Métodos de Producción Industrial
En entornos industriales, la producción de Hidroxi Itraconazol implica el uso de técnicas avanzadas de síntesis química. El proceso generalmente incluye el uso de solventes como el dimetilsulfóxido (DMSO), el polietilenglicol (PEG) y el Tween 80 para preparar el compuesto para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Hidroxi Itraconazol se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios derivados.
Reducción: Las reacciones de reducción pueden modificar la estructura y las propiedades del compuesto.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen del resultado deseado de la reacción .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y sustituidos del Hidroxi Itraconazol. Estos derivados pueden tener diferentes actividades y propiedades biológicas .
Aplicaciones Científicas De Investigación
El Hidroxi Itraconazol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar los efectos de la hidroxilación en los agentes antifúngicos triazólicos.
Biología: Se investiga por sus propiedades antifúngicas y su posible uso en el tratamiento de infecciones fúngicas.
Medicina: Se estudia por su farmacocinética y sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en el desarrollo de nuevos agentes antifúngicos y otros productos farmacéuticos.
Comparación Con Compuestos Similares
El Hidroxi Itraconazol es único en comparación con otros compuestos similares debido a su hidroxilación específica y sus potentes propiedades antifúngicas. Los compuestos similares incluyen:
Itraconazol: El compuesto principal del que se deriva el Hidroxi Itraconazol.
Ketoconazol: Otro agente antifúngico triazólico con propiedades similares.
Fluconazol: Un agente antifúngico triazólico utilizado para tratar diversas infecciones fúngicas.
Propiedades
IUPAC Name |
4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H38Cl2N8O5/c1-24(25(2)46)45-34(47)44(23-40-45)29-6-4-27(5-7-29)41-13-15-42(16-14-41)28-8-10-30(11-9-28)48-18-31-19-49-35(50-31,20-43-22-38-21-39-43)32-12-3-26(36)17-33(32)37/h3-12,17,21-25,31,46H,13-16,18-20H2,1-2H3/t24?,25?,31-,35-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJVOEOJQLKSJU-SQWDFJLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38Cl2N8O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207970-87-4 | |
| Record name | Hydroxyitraconazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207970874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYITRACONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X2BAV045O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















